Sodium bitartrate
Overview
Description
Sodium bitartrate, also known as monosodium tartrate or sodium hydrogen tartrate, is a sodium acid salt of tartaric acid. It is commonly used as a food additive, known by the E number E335, and serves as an acidity regulator. In its pure form, this compound appears as a white, crystalline powder that is soluble in water and slightly soluble in alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium bitartrate can be synthesized by neutralizing tartaric acid with sodium hydroxide. The reaction typically involves dissolving tartaric acid in water and gradually adding sodium hydroxide until the desired pH is achieved. The solution is then evaporated to obtain this compound crystals .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of winemaking. During the fermentation process, tartaric acid reacts with sodium ions present in the wine, forming this compound. The compound precipitates out of the solution and can be collected and purified for various uses .
Chemical Reactions Analysis
Types of Reactions: Sodium bitartrate undergoes several types of chemical reactions, including:
Acid-Base Reactions: It acts as a weak acid and can react with bases to form salts and water.
Oxidation-Reduction Reactions: this compound can participate in redox reactions, although it is not a strong oxidizing or reducing agent.
Substitution Reactions: It can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Bases: Sodium hydroxide, potassium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Salts: Sodium tartrate, potassium tartrate.
Esters: Tartaric acid esters when reacted with alcohols in the presence of acid catalysts.
Scientific Research Applications
Sodium bitartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of ammonium ions.
Biology: Employed in the preparation of buffer solutions and as a stabilizing agent in enzyme reactions.
Medicine: Utilized in pharmaceutical formulations as an excipient and in the preparation of effervescent tablets.
Industry: Applied in the food industry as an acidity regulator and in the production of baking powder
Mechanism of Action
The mechanism of action of sodium bitartrate primarily involves its role as an acidity regulator. It can donate hydrogen ions (protons) in solution, thereby lowering the pH. This property is utilized in various applications, such as stabilizing pH in buffer solutions and controlling acidity in food products. In biological systems, this compound can interact with enzymes and other proteins, affecting their activity and stability .
Comparison with Similar Compounds
Sodium Tartrate: The disodium salt of tartaric acid, used similarly as a food additive and in analytical chemistry.
Potassium Bitartrate:
Sodium Bicarbonate:
Uniqueness: Sodium bitartrate is unique in its specific acidity regulation properties and its ability to form stable complexes with various metal ions. This makes it particularly useful in analytical chemistry and industrial applications where precise pH control is required .
Properties
CAS No. |
526-94-3 |
---|---|
Molecular Formula |
C4H6NaO6 |
Molecular Weight |
173.08 g/mol |
IUPAC Name |
sodium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/t1-,2-;/m1./s1 |
InChI Key |
GHQFLMULNSGOAR-ZVGUSBNCSA-N |
Isomeric SMILES |
[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[Na] |
SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.[Na+] |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O.[Na] |
60131-40-0 526-94-3 |
|
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sodium bitartrate exhibits potential as an electron spin resonance (ESR) dosimeter. Research indicates that this compound dihydrate, in particular, displays a higher radiation yield compared to other tartrate compounds, making it suitable for measuring radiation doses []. Additionally, this compound has shown promising results in the field of material science, particularly in the synthesis and growth of novel organometallic nonlinear optical single crystals [].
A: Studies using Reflection Absorption Infrared Spectroscopy (RAIR) reveal that this compound interacts with nickel surfaces, forming layers of nickel and/or this compound []. This interaction is influenced by temperature and pH. Notably, the presence of protonated tartrate species on the nickel surface, facilitated by this compound, correlates with changes in the tautomeric ratio of molecules like methylacetoacetate, suggesting its potential in catalytic processes []. This finding highlights the ability of this compound to modify metal surfaces and potentially influence catalytic reactions.
A: Yes, sodium rhodizonate, when buffered with a tartaric acid/sodium bitartrate solution (pH 2.8), can be used to detect lead. The procedure involves exposing a sample to the lead solution and then treating it with the sodium rhodizonate buffer. The formation of a stable purplish complex indicates the presence of lead. This method has been successfully applied for the rapid determination of lead in surface samples [].
A: Research in the early 20th century showed that this compound, along with citric acid and their sodium salts, demonstrated a significant ability to prevent rickets in rats fed a rachitogenic diet []. The study found this compound to be slightly more effective than tartaric acid in providing protection against rickets development. Furthermore, administering these compounds to rats with existing rickets led to noticeable healing.
A: Yes, this compound can function as a reducing agent in the synthesis of graft copolymers. Specifically, it participates in grafting vinyl monomers onto cellulose or protein fibers []. This method utilizes an aqueous solution containing a ferrous salt, hydrogen peroxide, and this compound. The presence of this compound as a reducing agent enables a high graft polymerization rate while minimizing the formation of undesirable free homopolymers.
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